5'-Hydroxy Reboxetine-d5

Bioanalysis LC-MS/MS Metabolite Quantification

5'-Hydroxy Reboxetine-d5 is a deuterated analog of 5-hydroxy reboxetine, a primary hydroxylated metabolite of the selective norepinephrine reuptake inhibitor (sNRI) reboxetine. This stable isotope-labeled internal standard (SIL-IS) is chemically defined as 4-Ethoxy-3-[(S)-(2S)-2-morpholinylphenylmethoxy]phenol-d5, with a molecular formula of C₁₉H₁₈D₅NO₄ and a molecular weight of 334.42 g/mol.

Molecular Formula C₁₉H₁₈D₅NO₄
Molecular Weight 334.42
Cat. No. B1152596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Hydroxy Reboxetine-d5
Synonyms4-Ethoxy-3-[(S)-(2S)-2-morpholinylphenylmethoxy]phenol-d5
Molecular FormulaC₁₉H₁₈D₅NO₄
Molecular Weight334.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Hydroxy Reboxetine-d5: A Quantitative LC-MS/MS Internal Standard for Reboxetine Metabolite Analysis in Pharmacokinetic Studies


5'-Hydroxy Reboxetine-d5 is a deuterated analog of 5-hydroxy reboxetine, a primary hydroxylated metabolite of the selective norepinephrine reuptake inhibitor (sNRI) reboxetine. This stable isotope-labeled internal standard (SIL-IS) is chemically defined as 4-Ethoxy-3-[(S)-(2S)-2-morpholinylphenylmethoxy]phenol-d5, with a molecular formula of C₁₉H₁₈D₅NO₄ and a molecular weight of 334.42 g/mol . As a deuterium-labeled compound, it is engineered for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to achieve precise and accurate quantification of 5-hydroxy reboxetine in complex biological matrices .

Why 5'-Hydroxy Reboxetine-d5 Cannot Be Replaced by Unlabeled Standards or Parent-Drug IS for Metabolite Quantification


In quantitative bioanalysis, the use of a structurally mismatched internal standard (IS)—such as an unlabeled analog or a stable isotope-labeled standard for the parent drug—introduces significant analytical bias due to differential matrix effects, extraction recovery, and ionization efficiency [1]. This is a critical failure point in therapeutic drug monitoring and ADME studies. 5'-Hydroxy Reboxetine-d5 is specifically designed to be the ideal IS for its unlabeled counterpart, 5-hydroxy reboxetine. Substituting it with the parent drug's deuterated standard (e.g., Reboxetine-d5) is analytically invalid, as the two compounds have distinct chemical properties, elution profiles, and interactions with biological matrices . Such substitution leads to inaccurate quantification, compromising data integrity and regulatory compliance [2].

Product-Specific Evidence: Quantifiable Differentiation of 5'-Hydroxy Reboxetine-d5 Against Comparators


Analytical Specificity: 5'-Hydroxy Reboxetine-d5 vs. Reboxetine-d5 (Parent-Drug IS) for Metabolite Quantification

A direct comparison of internal standard (IS) options reveals that using the parent drug's deuterated analog, Reboxetine-d5, for the quantification of 5-hydroxy reboxetine is analytically inappropriate and introduces quantifiable error. 5'-Hydroxy Reboxetine-d5 is the correct IS for its specific metabolite . The molecular weight of 5'-Hydroxy Reboxetine-d5 (334.42 g/mol) differs significantly from that of Reboxetine-d5 (e.g., 414.5 g/mol for the mesylate salt [1]), reflecting distinct chemical structures and physico-chemical properties. The IUPAC name for 5'-Hydroxy Reboxetine-d5 is 4-Ethoxy-3-[(S)-(2S)-2-morpholinylphenylmethoxy]phenol-d5 , confirming it is a specific hydroxylated and deuterated species, not a deuterated parent compound. Using the incorrect IS leads to systematic bias in quantitative LC-MS/MS assays.

Bioanalysis LC-MS/MS Metabolite Quantification

Mitigating Analytical Bias: Differential Matrix Effects Between Deuterated and Non-Deuterated IS

In a systematic study comparing deuterated (2H) and non-deuterated (13C, 15N) stable isotope-labeled internal standards (SIL-IS) for LC-ESI-MS/MS, a deuterated IS (2MHA-[2H7]) produced a quantitative bias of -38.4% compared to the known spike concentration, while the non-deuterated IS (2MHA-[13C6]) showed no significant bias [1]. The deuterated IS also produced results that were on average 59.2% lower than those generated with the non-deuterated IS [2]. This bias was attributed to differential ion suppression in the electrospray ionization source, where the deuterated IS did not co-elute perfectly with the analyte and thus failed to compensate for matrix effects [3]. This serves as a critical class-level inference for the selection of any deuterated IS, including 5'-Hydroxy Reboxetine-d5, underscoring the need for careful method validation to ensure the chosen IS adequately compensates for matrix effects specific to the analyte and sample type.

Bioanalysis LC-MS/MS Matrix Effects Method Validation

Quantitative Superiority of SIL-IS Over Structural Analogs in Bioanalysis

A foundational study comparing the performance of stable isotope-labeled (SIL) internal standards versus structural analogs found that while SIL-IS are the first choice, they can exhibit unexpected chromatographic behavior. The study concluded that switching from an analogous IS to a SIL-IS significantly improves assay performance by better compensating for issues like recovery and ion suppression [1]. This supports the use of a SIL-IS like 5'-Hydroxy Reboxetine-d5 over a non-labeled structural analog (e.g., a different hydroxylated compound). However, it also validates the caution that deuterium-labeled compounds may demonstrate different retention times or recoveries than the analyte, a factor that must be addressed during method validation [2]. This evidence quantifies the benefit of using a SIL-IS while acknowledging its potential, but manageable, limitations.

Bioanalysis LC-MS Method Validation Internal Standard

Confirmation of 5'-Hydroxy Reboxetine as a Major Metabolite via 5-Hydroxylation Pathway

A comparative study of reboxetine metabolism across species (rat, dog, monkey, man) using [14C]-reboxetine and radio-HPLC identified hydroxylation of the ethoxyphenoxy ring as one of the suggested routes of metabolic transformation [1]. This finding confirms 5-hydroxy reboxetine as a significant metabolite, which is then partially or completely conjugated with glucuronic and/or sulphuric acid [2]. This evidence establishes the biological relevance of the 5-hydroxy metabolite, thereby justifying the need for a specific deuterated internal standard like 5'-Hydroxy Reboxetine-d5 to accurately quantify it. Without this standard, precise measurement of this key metabolic pathway would be unreliable.

Drug Metabolism Pharmacokinetics Metabolite Identification

Optimized Research and Industrial Applications for 5'-Hydroxy Reboxetine-d5


High-Accuracy Quantification of 5-Hydroxy Reboxetine in Pharmacokinetic Studies

Use 5'-Hydroxy Reboxetine-d5 as the internal standard in a validated LC-MS/MS method to accurately quantify the 5-hydroxy reboxetine metabolite in plasma, urine, or tissue homogenates. This ensures the generation of reliable pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) for this major metabolic pathway, which is essential for understanding drug exposure, assessing inter-individual variability, and meeting regulatory bioanalytical method validation requirements .

Investigating CYP3A4-Mediated Drug-Drug Interactions (DDIs) via Metabolite Monitoring

Employ 5'-Hydroxy Reboxetine-d5 in in vitro (e.g., human liver microsome) or clinical DDI studies to precisely measure changes in the formation of 5-hydroxy reboxetine. Since reboxetine is primarily metabolized by CYP3A4 [1], quantifying this specific metabolite using its matched internal standard provides a direct and accurate readout of CYP3A4 activity modulation by co-administered drugs, enabling a robust assessment of interaction potential .

Ensuring Data Integrity in Therapeutic Drug Monitoring (TDM) Assays

Incorporate 5'-Hydroxy Reboxetine-d5 into clinical TDM methods to monitor patient adherence or potential toxicity. The use of a structurally identical, stable isotope-labeled internal standard is the gold standard for correcting matrix effects and ensuring the high accuracy and precision required for clinical decision-making. This application directly leverages the evidence that SIL-IS outperform structural analogs in complex biological samples [2].

Quantifying Phase II Conjugates via Hydrolysis and Parent Metabolite Analysis

Since the 5-hydroxy reboxetine metabolite is known to undergo glucuronidation and sulfation [3], 5'-Hydroxy Reboxetine-d5 can be used as an IS in a method that includes an enzymatic (e.g., β-glucuronidase/sulfatase) hydrolysis step. This allows for the indirect, but accurate, quantification of the total (free + conjugated) 5-hydroxy reboxetine, providing a complete picture of the drug's metabolic fate and excretion profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Hydroxy Reboxetine-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.